A Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Keystone Building Block in Modern Drug Discovery
A Technical Guide to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: A Keystone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, a heterocyclic boronic acid pinacol ester of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, synthesis, and critical applications, with a focus on the causal relationships that underpin its utility and the protocols that ensure reliable results.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine portion of ATP, making it a powerful scaffold for designing enzyme inhibitors, particularly targeting protein tyrosine kinases.[3][4] The development of targeted cancer therapies, such as inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), has heavily relied on the functionalization of the quinazoline core.[3][5]
Structure-activity relationship (SAR) studies have consistently shown that substitution at the C-7 position of the quinazoline ring is a critical determinant of biological activity and selectivity.[3][6] This makes 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline an exceptionally valuable building block. The boronic ester moiety serves as a versatile handle for introducing a wide array of substituents at this key position via robust and high-yielding palladium-catalyzed cross-coupling reactions.
Compound Identification and Physicochemical Properties
The precise identity and properties of a reagent are fundamental to reproducible science. This section details the key identifiers and physical characteristics of the title compound.
| Property | Data | Source |
| CAS Number | 1375108-46-5 | [7] |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [7] |
| Molecular Weight | 256.11 g/mol | [7] |
| Physical State | Typically a solid (White to off-white powder) | General |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [7] |
| Stability | Sensitive to moisture and heat; the boronate ester can hydrolyze. | [8] |
| Solubility | Generally soluble in organic solvents like Dioxane, THF, DMF, DMSO. | General |
| Purity | Commercially available with purity typically >95%. | [7] |
Trustworthiness Insight: The pinacol ester form of the boronic acid offers significantly enhanced stability compared to the free boronic acid.[2] The bulky tetramethyl groups sterically hinder hydrolysis, making it more robust for storage and handling, and often allowing for easier purification by chromatography. However, prolonged exposure to atmospheric moisture will lead to degradation, emphasizing the need for proper storage under inert gas.[8]
Synthesis via Miyaura Borylation: A Self-Validating Protocol
The most common and efficient method for preparing aryl boronic esters is the Miyaura borylation reaction.[2][9] This palladium-catalyzed process couples a haloarene with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is highly functional group tolerant, making it ideal for complex heterocyclic systems.[10]
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline starts from 7-bromoquinazoline. The choice of a bromide as the starting material represents a balance between reactivity and stability; iodides are more reactive but more expensive, while chlorides often require more specialized catalytic systems.
Miyaura Borylation: Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a mild base like potassium acetate (KOAc) is crucial; it is strong enough to facilitate the catalytic cycle but not so strong as to promote a premature Suzuki coupling of the product with the starting halide.[2][10]
Step-by-Step Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Miyaura borylation methods for heterocyclic halides.[2][9]
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc, anhydrous, 3.0 eq).
-
Causality: Using a slight excess of B₂pin₂ ensures complete consumption of the starting halide. Anhydrous KOAc is critical as water can hydrolyze the product and interfere with the catalyst.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%) to the flask.
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaryl halides. The dppf ligand provides the right balance of electron donation and steric bulk to promote the catalytic cycle efficiently.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DMSO via cannula. The reaction concentration is typically 0.1-0.5 M.
-
Causality: Polar aprotic solvents like dioxane or DMSO are required to dissolve the reagents, particularly the potassium acetate salt. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. c. Wash the filtrate with water and brine to remove residual base and DMSO. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of the title compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond at the C-7 position, attaching diverse aryl or heteroaryl moieties. This reaction is a cornerstone of modern pharmaceutical synthesis.[11]
Suzuki-Miyaura Coupling: Catalytic Cycle
The Suzuki coupling mechanism is similar to the borylation but involves the coupling of the organoboron species with an organohalide. A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[12]
Step-by-Step Experimental Protocol: C-C Bond Formation
This protocol outlines a general procedure for coupling the title compound with a generic aryl bromide.
-
Reagent Preparation: In a microwave vial or Schlenk flask under argon, combine 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium carbonate (K₂CO₃).
-
Causality: A slight excess of the boronic ester is often used to ensure the complete consumption of the potentially more valuable aryl halide coupling partner. The inorganic base is essential for the formation of the active borate species.
-
-
Catalyst Addition: Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand or a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).[13][14]
-
Expertise Insight: While many catalysts work, systems like Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ are often highly effective for coupling heteroaryl boronic esters, minimizing side reactions like protodeboronation.
-
-
Solvent Addition: Add a degassed solvent mixture, typically a polar organic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/EtOH/H₂O in a 4:1 to 2:1 ratio).
-
Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the borate complex, which accelerates the transmetalation step.
-
-
Reaction Conditions: Heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 30 minutes to 16 hours.[12][13] Monitor for the disappearance of the limiting reagent.
-
Expertise Insight: Microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of decomposition byproducts.[13]
-
-
Workup and Purification: a. After cooling, dilute the reaction mixture with ethyl acetate or dichloromethane. b. Wash with water to remove the base and inorganic salts, followed by a brine wash. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. d. Purify the residue via flash column chromatography or preparative HPLC to obtain the pure 7-arylquinazoline product.
Safety and Handling
As a professional scientist, adherence to safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is not widely available, data from analogous compounds and the parent quinazoline structure provide a strong basis for safe handling.
-
Hazard Profile (Inferred): Based on similar aryl boronic esters, the compound should be treated as a potential irritant.[8] The likely GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] The quinazoline core itself is classified as a hazardous substance.[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. The compound is moisture-sensitive; handle under an inert atmosphere (argon or nitrogen) whenever possible to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is more than just a chemical reagent; it is a strategic tool for molecular design in drug discovery. Its robust pinacol ester handle, positioned at the biologically critical C-7 of the quinazoline scaffold, allows for the systematic and efficient exploration of chemical space through reliable palladium-catalyzed cross-coupling chemistry. The protocols and mechanistic insights provided in this guide are designed to empower researchers to utilize this building block effectively and safely, accelerating the development of novel therapeutics.
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